molecular formula C13H9NO2 B039019 2,4-Dihydroxy-6-phenylbenzonitrile CAS No. 115706-50-8

2,4-Dihydroxy-6-phenylbenzonitrile

Cat. No.: B039019
CAS No.: 115706-50-8
M. Wt: 211.22 g/mol
InChI Key: XCRZHXRLRCVYKL-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-6-phenylbenzonitrile (C₁₃H₉NO₂) is a benzonitrile derivative featuring hydroxyl groups at positions 2 and 4 and a phenyl substituent at position 5. The nitrile group at position 1 contributes to its electron-withdrawing character, while the hydroxyl groups enhance hydrogen-bonding capacity and solubility in polar solvents. This compound’s unique substitution pattern makes it a candidate for pharmaceutical and agrochemical research, particularly in applications requiring strong intermolecular interactions or acid-base reactivity.

Properties

CAS No.

115706-50-8

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

2,4-dihydroxy-6-phenylbenzonitrile

InChI

InChI=1S/C13H9NO2/c14-8-12-11(6-10(15)7-13(12)16)9-4-2-1-3-5-9/h1-7,15-16H

InChI Key

XCRZHXRLRCVYKL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)O)O)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)O)O)C#N

Synonyms

[1,1-Biphenyl]-2-carbonitrile,3,5-dihydroxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of 2,4-Dihydroxy-6-phenylbenzonitrile with Analogues

Compound Name Substituents (Positions) Key Functional Groups Potential Properties/Applications Reference
This compound -OH (2,4), -Ph (6) Nitrile, dihydroxy, phenyl High solubility in polar solvents; pharmaceutical intermediates -
2,4-Difluoro-3-methylbenzonitrile -F (2,4), -CH₃ (3) Nitrile, fluoro, methyl Enhanced thermal stability; agrochemical synthesis
2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile -F (2), -CH₂OH (4), -OCH₃ (6) Nitrile, hydroxymethyl, methoxy Solubility in alcohols; polymer precursors
2-Chloro-6-methylbenzonitrile -Cl (2), -CH₃ (6) Nitrile, chloro, methyl Reactivity in SNAr reactions; material science
2-Fluoro-6-(4-methylphenoxy)benzonitrile -F (2), -O-C₆H₄-CH₃ (6) Nitrile, fluoro, phenoxy Electron-deficient aromatic systems; ligand design

Key Observations :

  • Hydroxyl vs. Halogen/Methyl Groups: The hydroxyl groups in the target compound increase acidity (pKa ~8–10 for phenolic -OH) compared to halogenated analogues (e.g., fluorine or chlorine in ), which are less polar and more lipophilic.
  • Phenyl vs. Phenoxy: The phenyl group at position 6 (target) provides steric bulk without electron donation via oxygen, unlike phenoxy-substituted analogues (e.g., ), where the oxygen atom enables resonance effects, altering electronic density on the aromatic ring.

Physical and Chemical Properties

  • Solubility : The dihydroxy groups in the target compound enhance water solubility compared to methyl- or fluoro-substituted benzonitriles (e.g., ), which are more soluble in organic solvents like dichloromethane.
  • Melting Points : Hydroxyl groups typically elevate melting points due to hydrogen bonding. For example, the target compound likely has a higher melting point (>200°C) than 2-Chloro-6-methylbenzonitrile (mp ~80–90°C, ).
  • Stability : Fluorinated analogues (e.g., ) exhibit greater thermal and oxidative stability owing to the strong C-F bond, whereas hydroxylated compounds may degrade under acidic or basic conditions.

Reactivity and Stability

  • Electrophilic Substitution : The nitrile group deactivates the aromatic ring, directing electrophiles to meta/para positions. However, hydroxyl groups (target) activate the ring at ortho/para positions, contrasting with chloro- or fluoro-substituted analogues (e.g., ), which are less reactive toward electrophiles.
  • Nucleophilic Reactions : Chloro-substituted compounds (e.g., ) undergo nucleophilic aromatic substitution (SNAr) more readily than hydroxylated derivatives, which may require protection/deprotection strategies.

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